Guanosine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution
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Overview
Description
Guanosine 5’-O-(1-thiotriphosphate) lithium salt - 100mM aqueous solution is a modified nucleoside triphosphate analog. It is commonly used in biochemical and molecular biology research due to its ability to mimic natural guanosine triphosphate while being resistant to hydrolysis. This compound is particularly valuable in studies involving G-proteins and other guanine nucleotide-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-O-(1-thiotriphosphate) involves the thiolation of guanosine triphosphate. The process typically includes the following steps:
Activation of Guanosine Triphosphate: Guanosine triphosphate is activated using a suitable reagent such as carbodiimide.
Thiolation: The activated guanosine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.
Purification: The product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of Guanosine 5’-O-(1-thiotriphosphate) lithium salt involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-O-(1-thiotriphosphate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.
Hydrolysis: Although it is resistant to hydrolysis, under extreme conditions, it can undergo hydrolysis to form guanosine diphosphate and inorganic thiophosphate
Common Reagents and Conditions
Thiophosphoryl Chloride: Used in the thiolation step.
Carbodiimide: Used for activation of guanosine triphosphate.
Buffer Solutions: Maintain the pH during reactions to ensure optimal conditions
Major Products Formed
Guanosine Diphosphate: Formed during hydrolysis.
Inorganic Thiophosphate: Another product of hydrolysis
Scientific Research Applications
Guanosine 5’-O-(1-thiotriphosphate) lithium salt is widely used in scientific research, including:
Chemistry: Studying the mechanisms of nucleotide interactions and enzyme catalysis.
Biology: Investigating the role of G-proteins in signal transduction pathways.
Medicine: Exploring potential therapeutic applications in diseases involving G-protein-coupled receptors.
Industry: Used in the development of diagnostic assays and biochemical reagents
Mechanism of Action
Guanosine 5’-O-(1-thiotriphosphate) exerts its effects by mimicking natural guanosine triphosphate. It binds to guanine nucleotide-binding proteins, such as G-proteins, and activates them. The thiophosphate group prevents hydrolysis, allowing prolonged activation of the target proteins. This property makes it a valuable tool for studying signal transduction pathways and protein interactions .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-O-(3-thiotriphosphate): Another thiophosphate analog with similar properties.
Guanosine 5’-O-(2-thiotriphosphate): Differing in the position of the thiophosphate group.
Guanosine 5’-O-(4-thiotriphosphate): Another positional isomer
Uniqueness
Guanosine 5’-O-(1-thiotriphosphate) is unique due to its specific thiophosphate group position, which provides distinct biochemical properties and resistance to hydrolysis. This makes it particularly useful in studies requiring prolonged activation of G-proteins and other nucleotide-binding proteins .
Properties
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUWXBKVSXSSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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